molecular formula C13H12N4OS B11684708 6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B11684708
M. Wt: 272.33 g/mol
InChI Key: GLYBEFLBGZAGKM-KBEUXKDCSA-N
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Description

6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a thioxo group and a phenylallylidene moiety

Preparation Methods

The synthesis of 6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one with (E)-3-phenylallylideneamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of industrial production.

Chemical Reactions Analysis

6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylallylidene moiety can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

6-methyl-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H12N4OS/c1-10-12(18)17(13(19)16-15-10)14-9-5-8-11-6-3-2-4-7-11/h2-9H,1H3,(H,16,19)/b8-5+,14-9+

InChI Key

GLYBEFLBGZAGKM-KBEUXKDCSA-N

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC=CC2=CC=CC=C2

Origin of Product

United States

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